molecular formula C12H14O2S B14577322 S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate CAS No. 61363-88-0

S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate

Cat. No.: B14577322
CAS No.: 61363-88-0
M. Wt: 222.31 g/mol
InChI Key: QWEIWMWKUBJBRE-UHFFFAOYSA-N
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Description

S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate: is a chemical compound with a molecular formula of C12H14O2S and a molecular weight of 222.071450688 daltons . . Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage.

Properties

CAS No.

61363-88-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

S-(3-oxo-1-phenylbutan-2-yl) ethanethioate

InChI

InChI=1S/C12H14O2S/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

QWEIWMWKUBJBRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)SC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate can be achieved through various synthetic routes. One common method involves the reaction of 3-oxo-1-phenylbutan-2-yl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the thioester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .

Scientific Research Applications

S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate has several scientific research applications:

Mechanism of Action

The mechanism by which S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .

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